Chemical structure and properties of (6-Amino-3-bromo-2-fluorophenyl)methanol
Chemical structure and properties of (6-Amino-3-bromo-2-fluorophenyl)methanol
Prepared by: Gemini, Senior Application Scientist
Introduction
(6-Amino-3-bromo-2-fluorophenyl)methanol is a halogenated and aminated aromatic alcohol. Its multifunctional structure, featuring amino, bromo, fluoro, and hydroxymethyl groups on a benzene ring, makes it a valuable and versatile building block in modern organic synthesis. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and applications, with a focus on its potential in drug discovery and materials science. The strategic placement of its functional groups offers multiple points for chemical modification, enabling the synthesis of complex molecular architectures and the fine-tuning of biological and material properties.
Core Structural Features
The molecule's utility is derived from the interplay of its distinct functional moieties:
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Amino Group (-NH₂): A primary aromatic amine that serves as a key nucleophile, a precursor for diazonium salts, and a hydrogen bond donor.
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Bromo Group (-Br): A heavy halogen atom that acts as a useful handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents.
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Fluoro Group (-F): The most electronegative element, which can modulate the electronic properties, lipophilicity, metabolic stability, and binding affinity of a molecule. Its incorporation is a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles.[1][2][3][4][5]
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Hydroxymethyl Group (-CH₂OH): A primary alcohol that can be oxidized to an aldehyde or carboxylic acid, or converted into ethers and esters, providing another site for structural elaboration.
This unique combination of functionalities in a single, stable intermediate makes (6-Amino-3-bromo-2-fluorophenyl)methanol a compound of significant interest to researchers in medicinal chemistry and materials science.
Physicochemical and Structural Properties
(6-Amino-3-bromo-2-fluorophenyl)methanol is typically supplied as a solid. A summary of its key identifiers and physical properties is provided in the table below.
| Property | Value | Source(s) |
| IUPAC Name | (6-Amino-3-bromo-2-fluorophenyl)methanol | N/A |
| CAS Number | 1036756-04-3 | [6][7] |
| Molecular Formula | C₇H₇BrFNO | [6][7] |
| Molecular Weight | 220.04 g/mol | [6] |
| Physical Form | Solid | [6] |
| InChI | 1S/C7H7BrFNO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-2,11H,3,10H2 | [6] |
| InChIKey | FTGNJLGMELWIIK-UHFFFAOYSA-N | [6] |
| Storage | Refrigerator, protect from light. | [6][7] |
Spectroscopic Profile
While publicly available experimental spectra for (6-Amino-3-bromo-2-fluorophenyl)methanol are limited, a predicted spectroscopic profile can be derived from the analysis of its functional groups and analogous structures.[8][9][10][11] This section details the expected features in NMR, FT-IR, and Mass Spectrometry, which are crucial for structural verification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the methylene protons, and the hydroxyl proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (on C4) | 7.0 - 7.3 | Doublet of doublets (dd) | 1H |
| Aromatic-H (on C5) | 6.7 - 7.0 | Doublet of doublets (dd) | 1H |
| -NH₂ | 4.5 - 5.5 | Broad singlet (br s) | 2H |
| -CH₂OH | 4.6 - 4.8 | Singlet (s) or Doublet (d) | 2H |
| -CH₂OH | 2.5 - 4.0 | Triplet (t) or Broad singlet (br s) | 1H |
Causality: The aromatic protons are expected in the 6.7-7.3 ppm range and will appear as doublets of doublets due to coupling with each other and with the fluorine atom. The amino (-NH₂) and hydroxyl (-OH) protons are exchangeable, often appearing as broad singlets, and their chemical shifts can vary with solvent and concentration. The methylene (-CH₂) protons adjacent to the hydroxyl group are expected around 4.6-4.8 ppm.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum should display seven unique signals, corresponding to the seven carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-F (C2) | 150 - 155 (doublet, ¹JCF) |
| C-Br (C3) | 110 - 115 |
| C-NH₂ (C6) | 140 - 145 |
| Quaternary Aromatic C (C1) | 125 - 130 |
| Aromatic CH (C4, C5) | 115 - 125 |
| -CH₂OH | 60 - 65 |
Causality: The carbon atom directly bonded to the highly electronegative fluorine (C2) will show the largest downfield shift and will appear as a doublet due to one-bond C-F coupling (¹JCF). The other aromatic carbons will have shifts influenced by the amino, bromo, and hydroxymethyl substituents. The methylene carbon of the alcohol will be found in the typical range for sp³-hybridized carbons attached to an oxygen atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Alcohol) | 3200 - 3600 (Broad) |
| N-H Stretch (Amine) | 3300 - 3500 (Medium, often two bands) |
| C-H Stretch (Aromatic) | 3000 - 3100 (Sharp) |
| C-H Stretch (Aliphatic) | 2850 - 3000 (Medium) |
| C=C Stretch (Aromatic) | 1450 - 1600 (Medium to strong) |
| C-F Stretch | 1000 - 1350 (Strong) |
| C-Br Stretch | 500 - 600 (Weak to medium) |
Causality: The broad band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching of the alcohol, broadened by hydrogen bonding. The N-H stretching of the primary amine typically appears as a pair of peaks in the same region. The strong absorption in the 1000-1350 cm⁻¹ range is indicative of the C-F bond.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition.
| Feature | Expected Observation |
| Molecular Ion (M⁺) | A pair of peaks at m/z 219 and 221. |
| Isotopic Pattern | The M⁺ and M+2 peaks will have an approximate 1:1 intensity ratio. |
Causality: The presence of a single bromine atom results in a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are in nearly equal natural abundance. This leads to two molecular ion peaks of almost equal intensity, separated by 2 m/z units, providing a clear signature for the presence of one bromine atom in the molecule.
Synthesis and Manufacturing
A plausible and efficient synthesis of (6-Amino-3-bromo-2-fluorophenyl)methanol involves the reduction of a corresponding carbonyl compound, such as an aldehyde or a carboxylic acid. The most direct precursor would be 6-amino-3-bromo-2-fluorobenzoic acid, which is commercially available.
Proposed Synthetic Workflow
The reduction of the carboxylic acid group in 6-amino-3-bromo-2-fluorobenzoic acid to a primary alcohol can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Caption: Proposed synthesis workflow for (6-Amino-3-bromo-2-fluorophenyl)methanol.
Detailed Experimental Protocol
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Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LiAlH₄, ~2.0 equivalents) in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
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Causality: An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water. THF is a suitable aprotic solvent for this reduction. Cooling to 0 °C helps to control the initial exothermic reaction.
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-
Addition of Starting Material: A solution of 6-amino-3-bromo-2-fluorobenzoic acid (1.0 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature below 10 °C.
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Causality: Slow, dropwise addition is necessary to manage the exothermic reaction and prevent a dangerous temperature increase.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Causality: Refluxing provides the necessary energy to drive the reduction of the relatively unreactive carboxylic acid to completion.
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-
Work-up and Quenching: The reaction is cooled back to 0 °C, and the excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). This procedure results in the formation of a granular precipitate of aluminum salts.
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Causality: This specific quenching procedure is a standard and safe method for decomposing excess LiAlH₄ and results in easily filterable inorganic salts, simplifying the purification process.
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-
Isolation and Purification: The resulting slurry is filtered, and the inorganic salts are washed thoroughly with additional THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude material can be further purified by column chromatography on silica gel or by recrystallization to afford pure (6-Amino-3-bromo-2-fluorophenyl)methanol.
Reactivity and Potential Transformations
The multiple functional groups of (6-Amino-3-bromo-2-fluorophenyl)methanol make it a versatile substrate for a wide range of chemical transformations.[14][15][16][17][18]
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